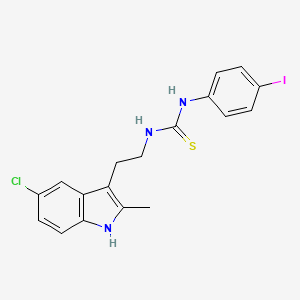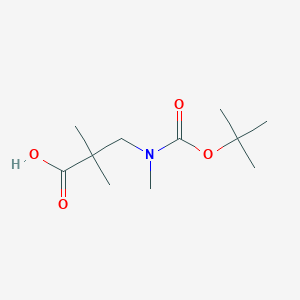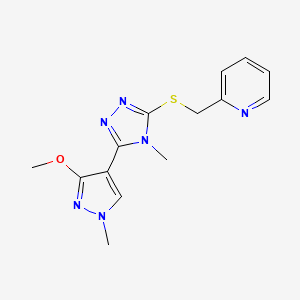
2-((4-(4-(Trifluorometoxi)fenilsulfonamido)but-2-in-1-il)oxi)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound characterized by the presence of a trifluoromethoxy group, a phenylsulfonamido group, and a but-2-yn-1-yl linkage
Aplicaciones Científicas De Investigación
2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The resulting product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and phenylsulfonamido groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Mecanismo De Acción
The mechanism of action of 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to penetrate biological membranes, while the phenylsulfonamido group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with bacterial cell wall synthesis or enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethoxybenzamides: These compounds share the trifluoromethoxy group and have similar applications in medicinal chemistry.
Phenylsulfonamides: Compounds with the phenylsulfonamido group are known for their biological activity and are used in various therapeutic applications.
But-2-yn-1-yl Derivatives: These compounds are used in organic synthesis and material science due to their unique reactivity.
Uniqueness
2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O5S/c19-18(20,21)28-13-7-9-14(10-8-13)29(25,26)23-11-3-4-12-27-16-6-2-1-5-15(16)17(22)24/h1-2,5-10,23H,11-12H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLDMPJJDKVFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)

![3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B2524090.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)



![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2524102.png)


